
(6-Fluoro-5-hydroxypyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Fluoro-5-hydroxypyridin-3-yl)boronic acid: is a boronic acid derivative with the molecular formula C5H5BFNO3. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is substituted with a fluorine atom and a hydroxyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation: One common method involves the halogen-metal exchange reaction followed by borylation.
Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Industrial Production Methods: Industrial production of (6-Fluoro-5-hydroxypyridin-3-yl)boronic acid typically involves large-scale application of the aforementioned synthetic routes, with optimizations for cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (6-Fluoro-5-hydroxypyridin-3-yl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Boronic esters or acids.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: (6-Fluoro-5-hydroxypyridin-3-yl)boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .
Biology: In biological research, boronic acids are used for their ability to form reversible covalent bonds with diols, making them useful in the development of sensors and probes for detecting biomolecules .
Medicine: Boronic acids have been explored for their potential in drug development, particularly as enzyme inhibitors and in the design of protease inhibitors .
Industry: In industrial applications, boronic acids are used in the synthesis of advanced materials, including polymers and pharmaceuticals .
Wirkmechanismus
The mechanism of action of (6-Fluoro-5-hydroxypyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular sensing . The boronic acid group interacts with target molecules through the formation of boronate esters, which can modulate the activity of enzymes or facilitate the detection of specific analytes .
Vergleich Mit ähnlichen Verbindungen
6-Fluoro-3-pyridinylboronic acid: Similar in structure but lacks the hydroxyl group.
5-Hydroxy-2-pyridinylboronic acid: Similar but lacks the fluorine atom.
Uniqueness: (6-Fluoro-5-hydroxypyridin-3-yl)boronic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyridine ring. This combination of substituents can influence the compound’s reactivity and binding properties, making it particularly useful in specific synthetic and analytical applications .
Eigenschaften
| 1992782-77-0 | |
Molekularformel |
C5H5BFNO3 |
Molekulargewicht |
156.91 g/mol |
IUPAC-Name |
(6-fluoro-5-hydroxypyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H5BFNO3/c7-5-4(9)1-3(2-8-5)6(10)11/h1-2,9-11H |
InChI-Schlüssel |
AEXGWEVOGBTGGW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(N=C1)F)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B11761272.png)
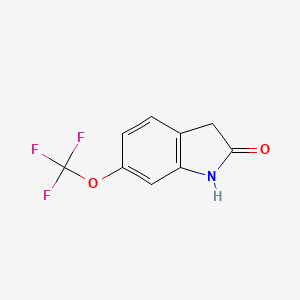
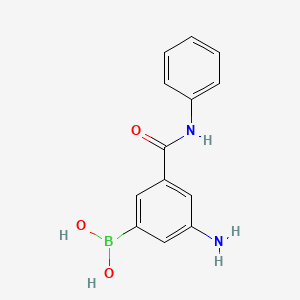
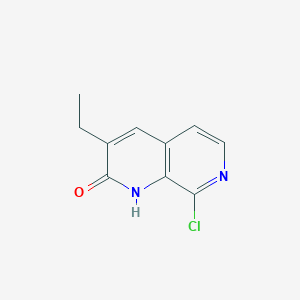
![2-[(1-Ethylpropoxy)methyl]oxirane](/img/structure/B11761310.png)

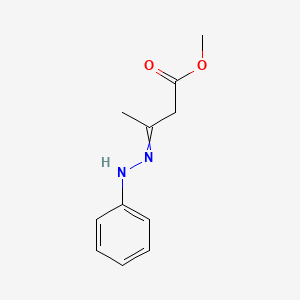
![(4S,5R,6R)-5-chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol](/img/structure/B11761322.png)


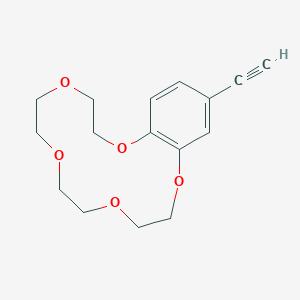
![(R)-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol](/img/structure/B11761346.png)
![(1S)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-amine](/img/structure/B11761361.png)

